

Comparative Guide: Structure-Activity Relationship (SAR) of Phenylthiazole Sulfonamides

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Compound of Interest

Compound Name:	<i>2-Phenyl-1,3-thiazole-4-sulfonyl chloride</i>
CAS No.:	<i>1305712-05-3</i>
Cat. No.:	<i>B1421895</i>

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Executive Summary

This guide critically analyzes the phenylthiazole sulfonamide scaffold, a privileged structure in medicinal chemistry exhibiting dual-mechanism antibacterial (MRSA/VRE) and targeted anticancer properties. Unlike traditional sulfonamides that solely target dihydropteroate synthase (DHPS), phenylthiazole derivatives often engage secondary targets such as bacterial cell wall synthesis enzymes (UppP/UppS) or mammalian kinases (Raf/MEK/ERK).

This document compares phenylthiazole sulfonamides against phenyltriazole bioisosteres and standardazole therapeutics, providing experimental protocols and SAR maps to guide lead optimization.

Part 1: Comparative Analysis

Antibacterial Efficacy: Phenylthiazole vs. Phenyltriazole Scaffolds

Recent studies (2024-2025) have highlighted a critical limitation of the phenylthiazole scaffold: Gram-negative permeability. While phenylthiazoles exhibit potent bactericidal activity against Gram-positive pathogens (MRSA, VRE), their lipophilicity often hinders penetration of the Gram-negative outer membrane.

Feature	Phenylthiazole Sulfonamides	Phenyltriazole Sulfonamides
Primary Target	Cell Wall (UppP/UppS) + Folate (DHPS)	Dual-Target (PBP2a + DHPS)
Gram-Positive Potency	High (MIC: 0.5–2.0 µg/mL vs MRSA)	High (MIC: 1.0–4.0 µg/mL vs MRSA)
Gram-Negative Potency	Low (Efflux/Permeability issues)	Moderate/High (Improved Polarity)
Solubility	Low (Lipophilic tail dominates)	Improved (Triazole H-bonding)
Toxicity (Mammalian)	Low cytotoxicity at therapeutic doses	Low cytotoxicity

Key Insight: The replacement of the thiazole core with a 1,2,3-triazole ring introduces a polarized pharmacophore. This modification enhances water solubility and facilitates pore transport in Gram-negative bacteria like *Acinetobacter baumannii*, addressing the primary weakness of the phenylthiazole class.

Antifungal Selectivity: Phenylthiazole vs. Fluconazole

In antifungal applications targeting CYP51 (lanosterol 14

-demethylase), phenylthiazole sulfonamides serve as rigid bioisosteres to the flexible chains found in azole drugs.

- **Standard Care (Fluconazole):** Relies on a triazole ring to coordinate with the heme iron of CYP51.

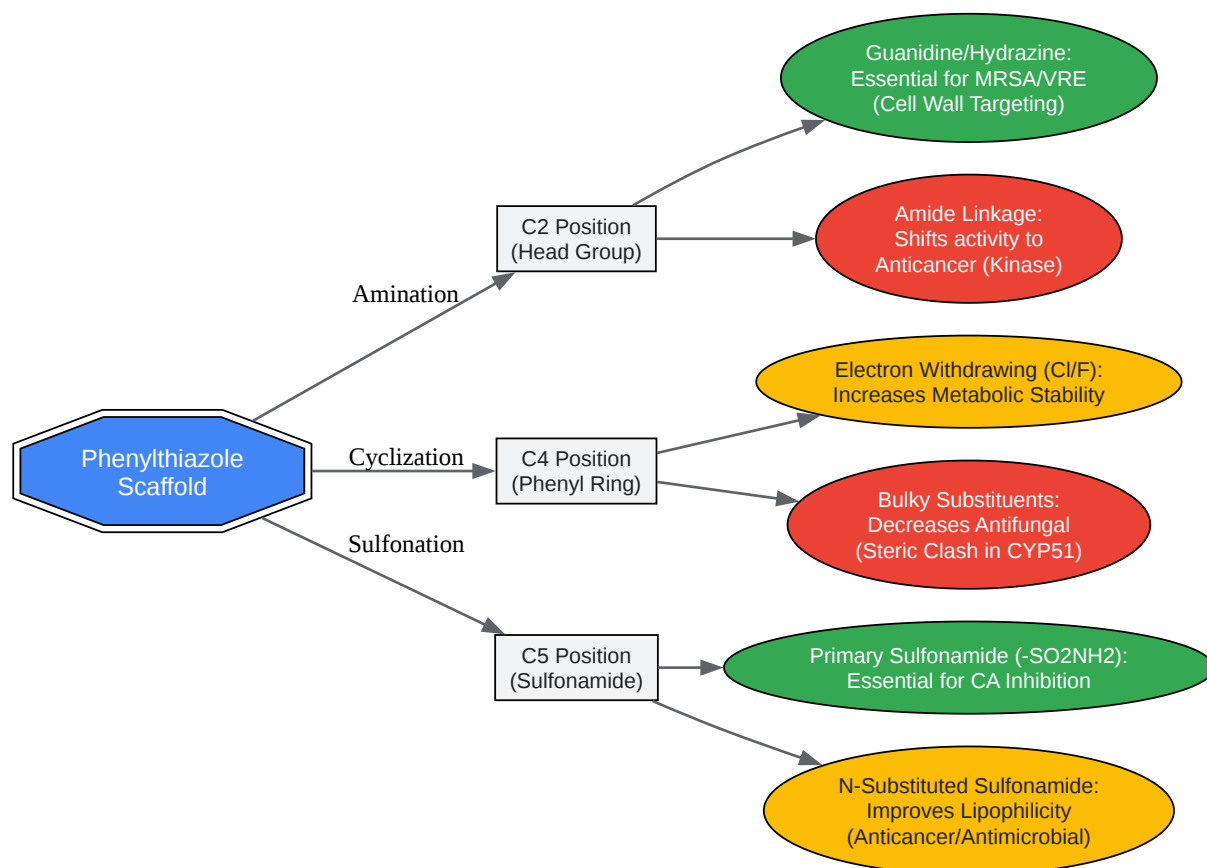
- Phenylthiazole Derivatives: The thiazole nitrogen can coordinate heme, but the bulky phenyl group at C4 occupies the hydrophobic access channel.
- Performance Data: Optimized phenylthiazole derivatives (e.g., Compound B9) demonstrate MIC values of 1–16 $\mu\text{g/mL}$ against *C. albicans*, comparable to Fluconazole in resistant strains but less potent in susceptible wild-type strains.

Part 2: Structure-Activity Relationship (SAR) Map

The biological activity of phenylthiazole sulfonamides is strictly governed by substituents at the C2, C4, and C5 positions of the thiazole ring.

Visual SAR Analysis

The following diagram maps the functional impact of specific structural modifications.



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Figure 1: Functional SAR map of the phenylthiazole sulfonamide scaffold showing divergent biological pathways based on substituent selection.

Part 3: Experimental Protocols

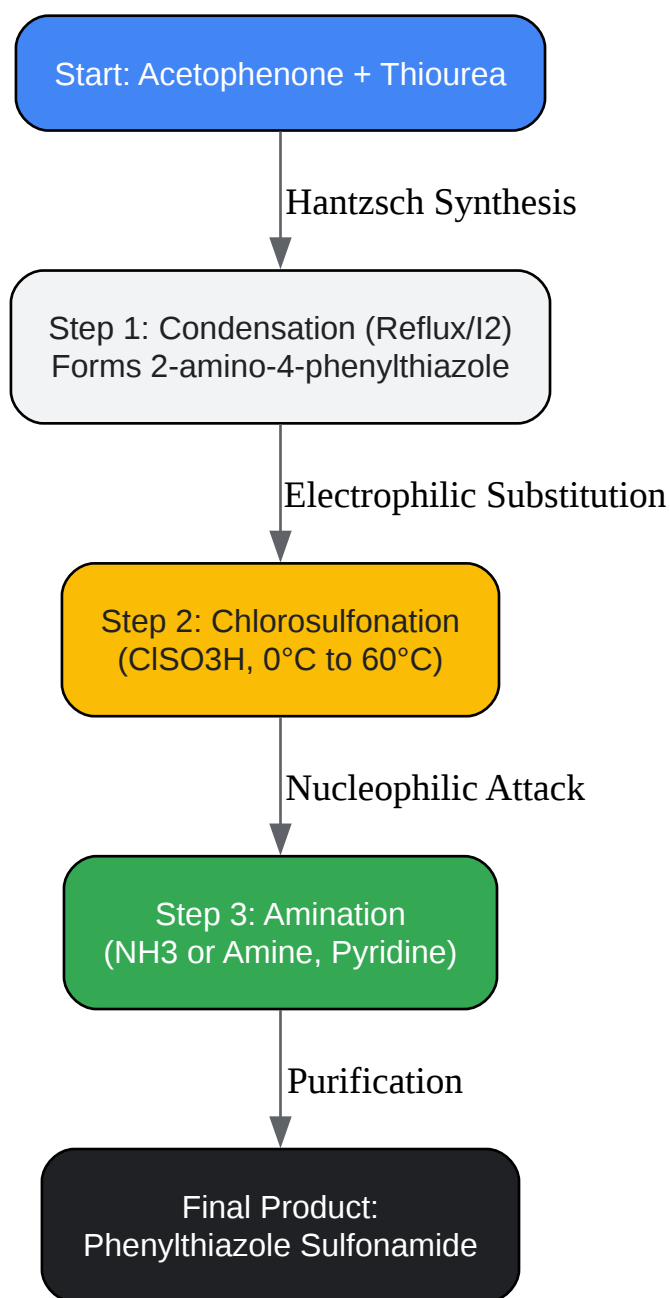
Synthesis: Hantzsch Thiazole-Sulfonamide Protocol

This protocol validates the synthesis of 2-amino-4-phenylthiazole-5-sulfonamides. Causal efficiency is maximized by using in situ chlorosulfonation, avoiding the isolation of unstable intermediates.

Reagents:

- Acetophenone derivative (1.0 eq)
- Thiourea (2.0 eq)
- Iodine () (1.0 eq)
- Chlorosulfonic acid () (Excess)

Workflow Diagram:



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Figure 2: Step-wise synthesis pathway for phenylthiazole sulfonamides.

Detailed Procedure:

- Cyclization: Dissolve acetophenone (10 mmol) and thiourea (20 mmol) in ethanol. Add iodine (10 mmol) and reflux for 4-6 hours. Cool, filter the hydroiodide salt, and neutralize with

to yield the 2-amino-4-phenylthiazole intermediate.

- Chlorosulfonation: Slowly add the intermediate (5 mmol) to chlorosulfonic acid (15 mL) at 0°C. Stir for 30 min, then heat to 60°C for 2 hours. Pour onto crushed ice to precipitate the sulfonyl chloride.
- Amination: Dissolve the sulfonyl chloride in acetone/pyridine. Add the appropriate amine (e.g., ammonia, piperazine) dropwise. Stir at RT for 4 hours.
- Validation: Recrystallize from Ethanol/Water. Confirm structure via
-NMR (Characteristic thiazole proton singlet at 7.0-7.5 ppm absent if C5 substituted; Sulfonamide broad singlet at 7.2 ppm).

Bioassay: MIC Determination (Broth Microdilution)

To ensure data trustworthiness, this protocol uses Resazurin as a metabolic indicator, providing a self-validating visual endpoint.

- Inoculum Prep: Adjust bacterial culture (e.g., *S. aureus* ATCC 29213) to McFarland standard (CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Plate Setup: Dispense 100 μ L of broth into 96-well plates. Add 100 μ L of test compound (dissolved in DMSO) to column 1 and serially dilute (1:2) across to column 10.
- Controls:
 - Column 11: Growth Control (Bacteria + Broth + DMSO).
 - Column 12: Sterility Control (Broth only).
- Incubation: Incubate at 37°C for 18-24 hours.

- Readout: Add 30 μ L of 0.01% Resazurin solution. Incubate for 1-4 hours.
 - Blue: No growth (Inhibition).
 - Pink: Growth (Metabolic reduction of resazurin).
 - MIC: The lowest concentration preventing the Blue-to-Pink color change.

References

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